molecular formula C11H13N3O2 B581984 5-(Boc-amino)-2-cyanopyridine CAS No. 814263-30-4

5-(Boc-amino)-2-cyanopyridine

Cat. No.: B581984
CAS No.: 814263-30-4
M. Wt: 219.244
InChI Key: PORXJOIBOYMOMQ-UHFFFAOYSA-N
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Description

5-(Boc-amino)-2-cyanopyridine is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 5-position and a cyano group at the 2-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations at other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Boc-amino)-2-cyanopyridine typically involves the protection of the amino group with a Boc group followed by the introduction of the cyano group. One common method involves the reaction of 5-amino-2-cyanopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process may also involve the use of automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

5-(Boc-amino)-2-cyanopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the Boc group.

Common Reagents and Conditions

    Deprotection: Boc deprotection is typically carried out using trifluoroacetic acid (TFA) in dichloromethane.

    Reduction: Reduction of the cyano group can be achieved using LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Oxidation reactions may involve reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Deprotected Amine: Removal of the Boc group yields 5-amino-2-cyanopyridine.

    Reduced Amine: Reduction of the cyano group yields 5-(Boc-amino)-2-aminopyridine.

Scientific Research Applications

5-(Boc-amino)-2-cyanopyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Boc-amino)-2-cyanopyridine depends on its specific application. In general, the Boc group protects the amino functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(Boc-amino)-2-chloropyridine: Similar structure but with a chlorine atom instead of a cyano group.

    5-(Boc-amino)-2-methylpyridine: Similar structure but with a methyl group instead of a cyano group.

    5-(Boc-amino)-2-nitropyridine: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

5-(Boc-amino)-2-cyanopyridine is unique due to the presence of both the Boc-protected amino group and the cyano group, which allows for a wide range of chemical transformations. The cyano group provides additional reactivity and can be converted into various functional groups, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(6-cyanopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORXJOIBOYMOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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